molecular formula C6H8N4S B13929618 N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine

N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine

Katalognummer: B13929618
Molekulargewicht: 168.22 g/mol
InChI-Schlüssel: VRUHBBHKEITNRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrrole ring fused with a thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-pyrrole with thiadiazole derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or thiadiazole rings.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or sensors.

Wirkmechanismus

The mechanism by which N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3,4-dihydro-2H-pyrrol-5-yl)glycine: Another pyrrole derivative with different functional groups.

    3-(3,4-dihydro-2H-pyrrol-2-yl)pyridine: A compound with a pyridine ring instead of a thiadiazole ring.

Uniqueness

N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrrole and thiadiazole rings, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H8N4S

Molekulargewicht

168.22 g/mol

IUPAC-Name

N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H8N4S/c1-2-5(7-3-1)9-6-10-8-4-11-6/h4H,1-3H2,(H,7,9,10)

InChI-Schlüssel

VRUHBBHKEITNRU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=NC1)NC2=NN=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.